
N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to an indazole ring, with a carboxamide functional group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-nitroaniline with methylhydrazine to form the pyrazole ring, followed by cyclization with an indazole precursor . The reaction conditions often include refluxing in an ethanol-water mixture under an inert atmosphere.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The raw materials are sourced in bulk, and the reactions are scaled up with careful monitoring of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the structure-activity relationship of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- **N-(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine
- **1-(3-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide is unique due to its fused ring structure, which imparts specific electronic and steric properties. This makes it a versatile scaffold for drug design and materials science applications, offering advantages in terms of stability and reactivity compared to simpler pyrazole or indazole derivatives.
Propiedades
Fórmula molecular |
C12H11N5O |
|---|---|
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
N-(1-methylpyrazol-4-yl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C12H11N5O/c1-17-7-8(6-13-17)14-12(18)11-9-4-2-3-5-10(9)15-16-11/h2-7H,1H3,(H,14,18)(H,15,16) |
Clave InChI |
LJRMSMOZNVNFNU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)NC(=O)C2=NNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


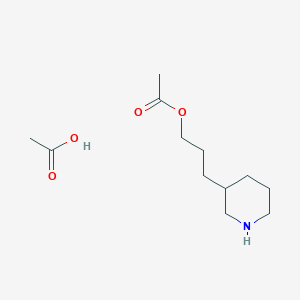


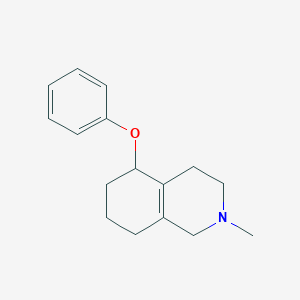
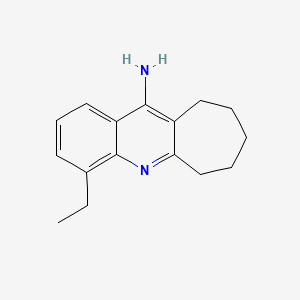


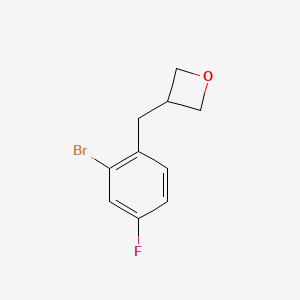
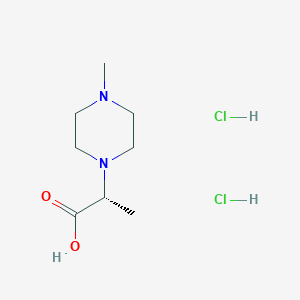
![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)
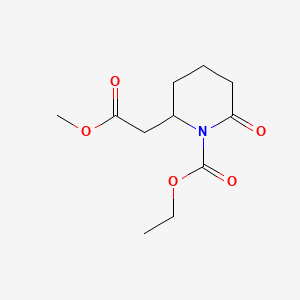
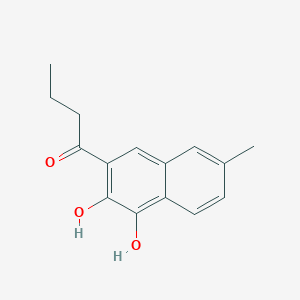
![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)
